6-methyl-1H-benzimidazole-2-carboxylic acid
Overview
Description
6-Methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a carboxylic acid group at the 2-position and a methyl group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry due to their structural similarity to purines, which are essential components of nucleic acids .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with various enzymes and proteins, modulating their activity .
Mode of Action
Benzimidazole derivatives are known to exert their effects through various mechanisms, such as dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, and acting as signal transduction inhibitors .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
The stability and efficacy of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-methyl-1H-benzimidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The compound’s metabolism can also influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to plasma proteins, affecting its distribution and localization . The compound’s ability to cross cellular membranes and accumulate in specific tissues can influence its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can influence the compound’s localization to specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with 6-methyl-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products:
- Oxidation products include carboxylate salts and esters.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
6-Methyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar core structure but without the methyl and carboxylic acid groups.
2-Methylbenzimidazole: Lacks the carboxylic acid group but has a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5 and 6 positions but lacks the carboxylic acid group.
Uniqueness: 6-Methyl-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and enhances its potential as a pharmacophore .
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363979 | |
Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99459-47-9 | |
Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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